molecular formula C8H9BrFN B13251188 4-bromo-N-ethyl-3-fluoroaniline

4-bromo-N-ethyl-3-fluoroaniline

Cat. No.: B13251188
M. Wt: 218.07 g/mol
InChI Key: GOTOMLJNNVYJJW-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-3-fluoroaniline is an organic compound that belongs to the class of substituted anilines It features a bromine atom at the fourth position, a fluorine atom at the third position, and an ethyl group attached to the nitrogen atom of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-3-fluoroaniline can be achieved through several methods. One common approach involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes followed by ethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as acetone and water may be used, and the reactions are typically carried out at controlled temperatures to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-3-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-N-ethyl-3-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-3-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-ethyl-3-fluoroaniline is unique due to the combination of substituents on the aniline ring. The presence of both bromine and fluorine atoms, along with the ethyl group, imparts distinct chemical properties that can be exploited in various synthetic and research applications .

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

4-bromo-N-ethyl-3-fluoroaniline

InChI

InChI=1S/C8H9BrFN/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3

InChI Key

GOTOMLJNNVYJJW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=C(C=C1)Br)F

Origin of Product

United States

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